![molecular formula C18H18N2O2 B5301728 1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the progression of various diseases.
Biochemical and physiological effects:
1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine in lab experiments include its potent biological activity and its ability to selectively target certain enzymes or signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more potent and selective derivatives of this compound for use in medicinal chemistry.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
4. Studies to determine the potential toxicity and safety profile of this compound in vivo.
Synthesis Methods
The synthesis of 1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine involves the reaction of 1-methylpiperazine with naphtho[2,1-b]furan-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Scientific Research Applications
1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine has been extensively studied for its potential application in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-8-10-20(11-9-19)18(21)17-12-15-14-5-3-2-4-13(14)6-7-16(15)22-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVFEMYUAFAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(naphtho[2,1-b]furan-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.